molecular formula C11H9N3O B1517348 2-Anilinopyrimidine-5-carbaldehyde CAS No. 1080028-75-6

2-Anilinopyrimidine-5-carbaldehyde

Cat. No. B1517348
CAS RN: 1080028-75-6
M. Wt: 199.21 g/mol
InChI Key: QNFHXIZSGIGYOU-UHFFFAOYSA-N
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Description

2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It has an average mass of 123.113 Da and a monoisotopic mass of 123.043259 Da .


Synthesis Analysis

A paper titled “Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives” describes the synthesis of 2-anilinopyrimidines . The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .


Molecular Structure Analysis

The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 33.4±0.3 cm³ and a polarizability of 13.3±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

2-Anilinopyrimidine-5-carbaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 372.7±34.0 °C at 760 mmHg, and a flash point of 179.2±25.7 °C . It also has a surface tension of 77.4±3.0 dyne/cm and a molar volume of 89.8±3.0 cm³ .

Scientific Research Applications

Biochemistry

In biochemistry, 2-Anilinopyrimidine-5-carbaldehyde has been explored for its potential as a tubulin polymerization inhibitor with anticancer activities . The compound’s ability to interfere with microtubule formation makes it a candidate for the development of new antitumor agents.

Pharmacology

Pharmacologically, derivatives of 2-Anilinopyrimidine-5-carbaldehyde have been evaluated as kinase inhibitors . These inhibitors show antiproliferative activity against cancer cell lines, indicating their potential use in cancer therapy.

Agriculture

In the agricultural sector, anilinopyrimidine derivatives, which include 2-Anilinopyrimidine-5-carbaldehyde , are known for their role as fungicides . They help control diseases caused by ascomycete plant pathogens, contributing to crop protection.

Materials Science

The compound’s molecular structure is relevant in materials science for the synthesis of complex aldehydes . These aldehydes can be used in the creation of advanced materials with specific electronic or optical properties.

Environmental Science

2-Anilinopyrimidine-5-carbaldehyde: may have applications in environmental science, particularly in the synthesis of nanomaterials for environmental improvement . These nanomaterials can be used in processes like water purification and pollution control.

Chemical Synthesis

In chemical synthesis, 2-Anilinopyrimidine-5-carbaldehyde serves as a building block for the creation of various pyrimidine derivatives . These derivatives have been studied for their anti-inflammatory properties and their structure-activity relationships.

Analytical Chemistry

While direct applications in analytical chemistry are not explicitly mentioned, the compound could be involved in the development of analytical standards for pharmaceutical testing , ensuring the accuracy and reliability of analytical methods.

Nanotechnology

Finally, in nanotechnology, 2-Anilinopyrimidine-5-carbaldehyde could potentially be used in the design of nanocarriers for targeted drug delivery systems . These systems aim to improve the efficacy of treatments while minimizing side effects.

Safety And Hazards

The safety data sheet for 2-Anilinopyrimidine-5-carbaldehyde indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Anilinopyrimidine-5-carbaldehyde are not mentioned in the search results, research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives suggest potential avenues for further exploration .

properties

IUPAC Name

2-anilinopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHXIZSGIGYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268707
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinopyrimidine-5-carbaldehyde

CAS RN

1080028-75-6
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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